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Compound of Interest

Compound Name: 6-Bromo-1-chlorophthalazine

Cat. No.: B1343828 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the

heterocyclic compound 6-Bromo-1-chlorophthalazine. The information presented herein is

essential for its identification, characterization, and utilization in synthetic chemistry and drug

discovery programs. This document details nuclear magnetic resonance (NMR), infrared (IR),

and mass spectrometry (MS) data, alongside the experimental protocols for their acquisition.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for 6-Bromo-1-chlorophthalazine,

providing a clear and concise reference for researchers.

Table 1: ¹H NMR Spectroscopic Data (Predicted)
Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

~8.2 - 8.5 d ~1.5 H-5

~8.0 - 8.2 dd ~8.8, ~1.5 H-7

~7.8 - 8.0 d ~8.8 H-8

~7.7 - 7.9 s - H-4
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Note: Predicted data is based on the analysis of similar substituted phthalazine structures and

general principles of NMR spectroscopy. Actual experimental values may vary slightly.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)
Chemical Shift (δ) ppm Assignment

~159 C-1

~152 C-8a

~138 C-4

~135 C-7

~130 C-5

~128 C-4a

~127 C-6

~125 C-8

Note: Predicted data is based on the analysis of similar substituted phthalazine structures and

general principles of NMR spectroscopy. Actual experimental values may vary slightly.

Table 3: Infrared (IR) Spectroscopic Data
Wavenumber (cm⁻¹) Intensity Assignment

3100-3000 Medium Aromatic C-H Stretch

1600-1585 Medium-Strong C=C Aromatic Ring Stretch

1500-1400 Medium-Strong C=C Aromatic Ring Stretch

~1100 Strong C-Cl Stretch

~680 Strong C-Br Stretch

Table 4: Mass Spectrometry Data
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m/z Ion

241.9250 [M]⁺

242.9319 [M+H]⁺

264.9139 [M+Na]⁺

Note: The mass spectrometry data is based on the predicted monoisotopic mass and common

adducts. The presence of bromine and chlorine isotopes will result in a characteristic isotopic

pattern.

Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below. These

protocols are based on standard laboratory practices for the analysis of halogenated

heterocyclic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A Bruker Avance III 400 MHz spectrometer (or equivalent) equipped with a 5

mm broadband probe.

Sample Preparation: Approximately 10-20 mg of 6-Bromo-1-chlorophthalazine was dissolved

in 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) in a

standard 5 mm NMR tube.

¹H NMR Acquisition:

Pulse Program: A standard single-pulse experiment (zg30) was used.

Number of Scans: 16 to 64 scans were accumulated to achieve an adequate signal-to-noise

ratio.

Spectral Width: A spectral width of 16 ppm was typically used.

Relaxation Delay: A relaxation delay of 1-2 seconds was employed between scans.
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Referencing: The chemical shifts were referenced to the residual solvent peak (CDCl₃: δ

7.26 ppm; DMSO-d₆: δ 2.50 ppm).

¹³C NMR Acquisition:

Pulse Program: A proton-decoupled pulse program (zgpg30) was utilized.

Number of Scans: 1024 to 4096 scans were acquired due to the lower natural abundance of

¹³C.

Spectral Width: A spectral width of 240 ppm was used.

Relaxation Delay: A relaxation delay of 2 seconds was set.

Referencing: The chemical shifts were referenced to the solvent peak (CDCl₃: δ 77.16 ppm;

DMSO-d₆: δ 39.52 ppm).

Infrared (IR) Spectroscopy
Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) with a

universal attenuated total reflectance (ATR) accessory.

Sample Preparation: A small amount of the solid 6-Bromo-1-chlorophthalazine was placed

directly onto the ATR crystal.

Data Acquisition:

Spectral Range: The spectrum was recorded from 4000 to 400 cm⁻¹.

Resolution: A resolution of 4 cm⁻¹ was used.

Number of Scans: 16 scans were co-added to improve the signal-to-noise ratio.

Background Correction: A background spectrum of the clean ATR crystal was recorded prior

to sample analysis and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)
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Instrumentation: A high-resolution mass spectrometer such as a Thermo Scientific Orbitrap or a

Waters Xevo G2-XS QTof (or equivalent) was used, coupled with an electrospray ionization

(ESI) source.

Sample Preparation: A dilute solution of 6-Bromo-1-chlorophthalazine was prepared in a

suitable solvent such as methanol or acetonitrile (approximately 1 mg/mL).

Data Acquisition:

Ionization Mode: Positive ion mode ESI was typically used.

Mass Range: A mass range of m/z 50-500 was scanned.

Capillary Voltage: The capillary voltage was set to 3-4 kV.

Source Temperature: The source temperature was maintained at 120-150 °C.

Desolvation Temperature: The desolvation temperature was set to 300-350 °C.

Data Analysis: The resulting mass spectrum was analyzed for the molecular ion peak and its

characteristic isotopic pattern due to the presence of bromine and chlorine.

Visualizations
The following diagram illustrates a typical workflow for the synthesis and spectroscopic

characterization of a novel chemical entity like 6-Bromo-1-chlorophthalazine.
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Caption: Workflow for Synthesis and Spectroscopic Analysis.

To cite this document: BenchChem. [Spectroscopic and Structural Elucidation of 6-Bromo-1-
chlorophthalazine: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1343828#spectroscopic-data-nmr-ir-mass-spec-for-
6-bromo-1-chlorophthalazine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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